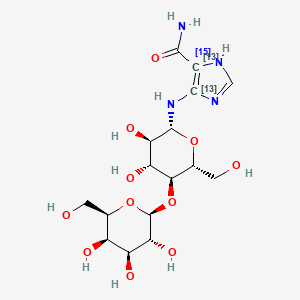

5-Aminoimidazole-4-carboxamide Lactose Adduct-13C2,15N

Description

5-Aminoimidazole-4-carboxamide Lactose Adduct-13C2,15N: is a specialized compound used primarily in scientific research. It is a labeled version of 5-Aminoimidazole-4-carboxamide Lactose Adduct, where the carbon and nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15, respectively . This labeling allows for detailed tracking and analysis in various biochemical and pharmacological studies.

Properties

Molecular Formula |

C16H26N4O11 |

|---|---|

Molecular Weight |

453.38 g/mol |

IUPAC Name |

4-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]amino]-(4,5-13C2,115N)1H-imidazole-5-carboxamide |

InChI |

InChI=1S/C16H26N4O11/c17-13(28)6-14(19-3-18-6)20-15-10(26)9(25)12(5(2-22)29-15)31-16-11(27)8(24)7(23)4(1-21)30-16/h3-5,7-12,15-16,20-27H,1-2H2,(H2,17,28)(H,18,19)/t4-,5-,7+,8+,9-,10-,11-,12-,15-,16+/m1/s1/i6+1,14+1,18+1 |

InChI Key |

BMYLWGTWXJULCN-ONPUDFMBSA-N |

Isomeric SMILES |

C1=N[13C](=[13C]([15NH]1)C(=O)N)N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O |

Canonical SMILES |

C1=NC(=C(N1)C(=O)N)NC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoimidazole-4-carboxamide Lactose Adduct-13C2,15N involves the reaction of 5-Aminoimidazole-4-carboxamide with lactose under specific conditions that incorporate the isotopic labels. The reaction typically requires a controlled environment to ensure the correct incorporation of carbon-13 and nitrogen-15 isotopes.

Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and accuracy of the isotopic labels .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.

Reduction: It can also participate in reduction reactions, gaining electrons and decreasing its oxidation state.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

Chemistry: In chemistry, 5-Aminoimidazole-4-carboxamide Lactose Adduct-13C2,15N is used as a tracer in reaction mechanisms and metabolic pathways. Its isotopic labels allow for precise tracking of molecular transformations .

Biology: In biological research, this compound is used to study enzyme activities and metabolic processes. The isotopic labels help in identifying and quantifying metabolites in complex biological systems .

Medicine: In medical research, it is used to investigate the pharmacokinetics and pharmacodynamics of drugs. The compound’s labeled isotopes provide detailed insights into drug metabolism and distribution .

Industry: In the industrial sector, it is used in the development of new pharmaceuticals and biotechnological products. The compound’s unique properties make it valuable for quality control and process optimization .

Mechanism of Action

The mechanism of action of 5-Aminoimidazole-4-carboxamide Lactose Adduct-13C2,15N involves its incorporation into metabolic pathways where it acts as a substrate or inhibitor. The isotopic labels allow for detailed tracking of its interactions with enzymes and other molecular targets. The compound primarily affects pathways related to nucleotide synthesis and energy metabolism .

Comparison with Similar Compounds

5-Aminoimidazole-4-carboxamide Ribonucleotide: An intermediate in purine biosynthesis.

5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside: Used in metabolic studies and as an activator of AMP-activated protein kinase.

Uniqueness: The primary uniqueness of 5-Aminoimidazole-4-carboxamide Lactose Adduct-13C2,15N lies in its isotopic labeling. This feature allows for more precise and detailed studies compared to its non-labeled counterparts. The incorporation of carbon-13 and nitrogen-15 isotopes provides enhanced sensitivity and specificity in analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.